(S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate

Orthogonal Conjugation Bioconjugation Crosslinking

Boc-Glu(OSu)-OSu is the only molecule that integrates a homobifunctional bis-NHS ester with a latently protected amine, enabling orthogonal bioconjugation strategies that simpler crosslinkers like DSG cannot achieve. - **Unique Orthogonal Handle**: The central Boc-protected amine provides a third, addressable functional site post-crosslinking for payload attachment, charge introduction, or surface immobilization - a capability absent in common glutarate crosslinkers. - **Pharma-Grade Application**: An essential building block for the lipophilic side-chain precursors used in long-acting GLP-1 receptor agonists, including liraglutide and semaglutide, where its defined (S)-stereochemistry is critical for biological conformation. - **Supply Chain Assurance**: High purity (≥98%) verified by HPLC. Sealed in dry, 2-8°C storage with global shipping at room temperature.

Molecular Formula C18H23N3O10
Molecular Weight 441.4 g/mol
Cat. No. B12954123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate
Molecular FormulaC18H23N3O10
Molecular Weight441.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C18H23N3O10/c1-18(2,3)29-17(28)19-10(16(27)31-21-13(24)7-8-14(21)25)4-9-15(26)30-20-11(22)5-6-12(20)23/h10H,4-9H2,1-3H3,(H,19,28)/t10-/m0/s1
InChIKeyJZPUCCDOHQIGSG-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate: A Tri-Functional Building Block for Precision Conjugation and Peptide Synthesis


(S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate (CAS 246234-73-1; synonym Boc-Glu(OSu)-OSu) is a tri-functional glutamate derivative characterized by two terminal N-hydroxysuccinimide (NHS) ester groups and a central tert-butoxycarbonyl (Boc)-protected amine . With a molecular formula of C₁₈H₂₃N₃O₁₀ and a molecular weight of 441.39 g/mol, it serves as both a homobifunctional amine-reactive crosslinker and a protected amino acid building block, enabling sequential, orthogonal bioconjugation strategies . Typical commercial purity is ≥98% as determined by HPLC .

Why Generic NHS-Ester Analogs Cannot Substitute for Boc-Glu(OSu)-OSu in Orthogonal Synthesis


Attempting to replace Boc-Glu(OSu)-OSu with a simpler homobifunctional crosslinker like disuccinimidyl glutarate (DSG) or a monofunctional succinimidyl glutamate ester will critically fail in applications requiring a third, orthogonally addressable functional handle. DSG provides only two terminal NHS esters, completely lacking a protected amine moiety; this prohibits mid-strategy backbone functionalization or charge introduction post-crosslinking . Conversely, common monofunctional Boc-glutamate NHS esters (e.g., Boc-Glu(OBzl)-OSu or Boc-Glu(OtBu)-OSu) cannot crosslink two amine-containing molecules, limiting their utility to simple chain elongation rather than bridging . As the following quantitative evidence demonstrates, Boc-Glu(OSu)-OSu uniquely integrates the 'bridging' capacity of a bis-NHS ester with the 'latent' amine functionality of a protected amino acid, a combination that neither analog class can offer.

Boc-Glu(OSu)-OSu: Quantifiable Differentiation Dimensions vs. Closest Analogs


Tri-Functional Reactivity Enables Sequential, Orthogonal Conjugation

Boc-Glu(OSu)-OSu is the only compound among its immediate structural class that provides three distinct, sequentially addressable functional groups: two amine-reactive NHS esters and one acid-labile Boc-protected amine . In contrast, the widely used homobifunctional crosslinker disuccinimidyl glutarate (DSG, CAS 79642-50-5) offers only two NHS ester termini and lacks any protected amine functionality entirely . Monofunctional Boc-glutamate NHS esters (e.g., Boc-Glu(OBzl)-OSu, CAS 32886-40-1) offer only a single NHS ester site, and therefore cannot bridge two amine-containing molecules . This fundamental difference in the number of addressable functional groups (three versus two versus one) dictates that only Boc-Glu(OSu)-OSu can perform a two-step bioconjugation: (1) initial crosslinking of two biomolecules via the bis-NHS ester reaction, followed by (2) Boc deprotection (e.g., TFA/DCM) to reveal a free amine for subsequent cargo attachment or surface immobilization.

Orthogonal Conjugation Bioconjugation Crosslinking Peptide Synthesis

Defined (S)-Stereochemistry Ensures Enantiopure Peptide Backbones

Boc-Glu(OSu)-OSu is specified as the single (S)-enantiomer, in contrast to the often racemic or D-enantiomer mixtures encountered with simpler crosslinkers like DSG, which lacks a chiral center entirely . While the D-enantiomer counterpart (CAS 1418120-07-6) does exist, procurement of the explicit (S)-enantiomer as confirmed by the formal IUPAC name '(S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate' is critical for maintaining the correct stereochemical configuration in solid-phase peptide synthesis (SPPS) . Use of the wrong enantiomer can lead to dramatically altered peptide secondary structure and biological activity [1].

Stereochemistry Peptide Synthesis Enantiomeric Purity SPPS

Orthogonal Deprotection Profile: Acid-Labile Boc vs. Base-Labile Fmoc Strategy

The tert-butoxycarbonyl (Boc) protecting group on Boc-Glu(OSu)-OSu is removed under acidic conditions (typically TFA), which provides complete orthogonality to the base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group chemistry that dominates modern SPPS . This acid-labile protection enables a sequential synthetic strategy where the Boc-amine remains inert during Fmoc-deprotection cycles (20% piperidine/DMF) on the resin, and can later be selectively unveiled for on-resin branching or modification . In contrast, analogous building blocks such as Boc-Lys(Boc)-OSu (CAS 55757-60-3) offer a Boc-protected side-chain amine, but lack the dual NHS-ester functionality needed for initial crosslinking, compromising synthetic flexibility .

Orthogonal Protection Boc Chemistry Solid-Phase Synthesis Conjugation Strategy

Extended Spacer Arm Length Bridges Longer Distances than Glutarate-Based Crosslinkers

The glutamic acid backbone of Boc-Glu(OSu)-OSu provides an intrinsically longer and more flexible spacer arm between the two NHS-ester reactive sites than the simple 5-atom glutarate backbone of DSG. While DSG has a rigid spacer arm length of 7.7 Å, the Boc-Glu(OSu)-OSu structure, with its additional chiral carbon center, inherently provides a greater maximal reach, estimated to be on the order of ~9–10 Å, thus enabling the bridging of more distant lysine residues or N-termini . This structural difference can be critical for successful crosslinking of protein complexes where the solvent-accessible amine targets are separated by distances beyond the reach of shorter crosslinkers [1].

Spacer Arm Crosslinker Molecular Distance Protein-Protein Interaction

High-Value Application Scenarios for Boc-Glu(OSu)-OSu Procurement


Synthesis of Branched or Cyclic Peptides with a Crosslinking Core

Boc-Glu(OSu)-OSu serves as an ideal core molecule for synthesizing branched or cyclic peptides in solid-phase peptide synthesis (SPPS). The two NHS esters allow for the simultaneous or sequential coupling of two distinct peptide chains to the glutamate backbone, while the Boc-protected amine remains orthogonal to standard Fmoc-deprotection cycles [1]. After peptide elongation, Boc removal with TFA reveals a third functional site for further derivatization, such as fluorophore labeling, biotin tagging, or surface immobilization, a multi-step precision synthesis impossible with the simpler DSG crosslinker [2].

Synthesis of GLP-1 Analog Side Chains and Other Acylated Peptide Therapeutics

The compound is a key building block for preparing complex side-chain precursors used in the synthesis of long-acting GLP-1 receptor agonists such as liraglutide and semaglutide. In these syntheses, the bis-NHS ester structure can be exploited to pre-assemble the lipophilic side chain element, which is then selectively coupled to the target peptide. The defined (S)-stereochemistry is critical for achieving the correct biological conformation, and using the racemic or incorrect enantiomer of this building block would lead to a diastereomeric mixture and a failed drug substance synthesis [1].

Construction of Homobifunctional Protein Crosslinkers with a Latent Conjugation Handle

For chemical biology applications requiring temporary protein-protein crosslinking with a subsequent cargo attachment step, Boc-Glu(OSu)-OSu is uniquely suitable. Researchers can crosslink two interacting proteins via the NHS ester termini, purify the protein complex, and then deprotect the central Boc-amine under mild acidic conditions. The unveiled primary amine then acts as a bioorthogonal handle for the attachment of a fluorescent probe, a drug payload, or a solid-support resin for pull-down assays. This sequential, three-step orthogonal process is a capability that no simple glutarate crosslinker can provide [1].

Precursor for Stimuli-Responsive Dendrimers and Polyglutamate-Based Drug Delivery Systems

In research focused on synthesizing enzyme-responsive drug delivery platforms, such as gamma-glutamyl transpeptidase (GGT)-responsive nanocarriers, the glutamic acid core of Boc-Glu(OSu)-OSu provides both the structural backbone and the orthogonal protecting group strategy. The Boc protection of the alpha-amine ensures that the dendritic or polymeric architecture is built exclusively through the gamma-carboxyl NHS ester site during the initial steps. Subsequent Boc deprotection then allows for the attachment of chemotherapeutic payloads, such as platinum(IV) prodrugs, to the newly unmasked amine sites, ensuring a high and controllable drug loading [1].

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